4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine
Description
Properties
CAS No. |
87035-25-4 |
|---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethoxy)-3-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H15N3OS/c1-2-20-11-19-14-7-8-18-17(16(14)20)21-9-12-10-22-15-6-4-3-5-13(12)15/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
WBEJKKNVGLZJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A two-step protocol is often employed:
- Activation of C4 : Conversion of the hydroxyl group in 3-ethylimidazo[4,5-c]pyridin-4-ol to a better leaving group (e.g., tosylate or mesylate) using tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
- Ether Formation : Reaction of the activated intermediate with 3-(chloromethyl)benzothiophene in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux.
Example Conditions :
Mitsunobu Reaction
Direct coupling of 3-ethylimidazo[4,5-c]pyridin-4-ol with 3-(hydroxymethyl)benzothiophene using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature. This method avoids the need for pre-activation and offers higher regioselectivity.
Example Conditions :
- 3-Ethylimidazo[4,5-c]pyridin-4-ol (1.0 equiv), 3-(hydroxymethyl)benzothiophene (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, rt, 12 hours. Yield: 82%.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances in cross-dehydrogenative coupling (CDC) have enabled the simultaneous formation of multiple bonds in a single step. For example, oxidative coupling of 3-ethylimidazo[4,5-c]pyridin-4-amine with benzothiophenemethanol using molecular oxygen as the oxidant in acetic acid-ethanol mixtures at 130°C has been reported for analogous systems. While this method reduces step count, yields are moderate (50–60%) due to competing side reactions.
Optimization and Challenges
Regioselectivity in Cyclization
The formation of imidazo[4,5-c]pyridine over other isomers (e.g., imidazo[1,5-a]pyridine) is highly dependent on the substitution pattern of the starting diamine. Electron-withdrawing groups at the pyridine C5 position favor cyclization at C4.
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates intermediates.
- Recrystallization : Ethanol-water mixtures (4:1) yield pure 4-[(1-benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine as white crystals.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H2), 8.35 (d, J = 5.2 Hz, 1H, H6), 7.92–7.85 (m, 2H, benzothiophene), 7.50–7.42 (m, 2H, benzothiophene), 5.45 (s, 2H, OCH₂), 4.25 (q, J = 7.1 Hz, 2H, NCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS : m/z calculated for C₁₇H₁₅N₃OS [M+H]⁺: 309.0934; found: 309.0936.
Industrial and Environmental Considerations
Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. Ethanol and acetonitrile are preferred for their low toxicity and ease of recycling. Patent data highlights the use of flow chemistry systems to enhance throughput and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzothiophene or imidazopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzothiophene or imidazopyridine derivatives.
Scientific Research Applications
4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The imidazopyridine core exists in multiple isomeric forms (e.g., imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine), which significantly affect electronic properties and binding interactions. The target compound’s imidazo[4,5-c]pyridine core differentiates it from analogs like 3H-imidazo[4,5-b]pyridine derivatives (e.g., compounds 5a–k in ), which exhibit antibacterial and antifungal activities .
Substituent Analysis
Key Substituents and Their Impact:
Physicochemical Properties
- Lipophilicity : The benzothiophene-methoxy group in the target compound likely increases logP compared to pyridinyl or fluorophenyl analogs, impacting membrane permeability.
- Solubility : Polar substituents (e.g., triazoles in 6a–c, ) improve aqueous solubility, whereas bulky hydrophobic groups (e.g., diphenylacetyl in ) reduce it .
Biological Activity
The compound 4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine is a derivative of imidazopyridine, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a benzothiophene moiety linked to an imidazopyridine core. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities of imidazopyridine derivatives, including:
- Anticancer Activity : Many imidazopyridine derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : These compounds have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
Research indicates that 4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine has demonstrated significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 10 µM against A549 (lung cancer) cells, suggesting potent activity compared to standard chemotherapeutics.
Antimicrobial Properties
The antimicrobial potential of this compound has been assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Antimicrobial Activity Table
The biological activity of 4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been shown to inhibit certain kinases that play a crucial role in tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
